N-(2-chloro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-13-6-7-19(16(22)10-13)24-20(26)12-25-9-8-18-15(11-25)21(27)14-4-2-3-5-17(14)23-18/h2-7,10H,8-9,11-12H2,1H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCYOMOJWKCPOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous acetamide derivatives, focusing on substituent effects, physicochemical properties, and intermolecular interactions.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects :
- The target compound ’s 2-chloro-4-methylphenyl group likely enhances lipophilicity compared to dichloro or fluoro analogs (e.g., Compound 5.6 ).
- Difluoro substitution () increases molecular weight and may influence electronic properties (e.g., electron-withdrawing effects) versus methyl substitution .
Hydrogen Bonding and Crystal Packing :
- Dichlorophenyl analogs (e.g., ) exhibit R22(10) hydrogen-bonded dimers via N–H⋯O interactions, a pattern critical for crystal stability . The target compound is expected to adopt similar motifs.
- Steric effects from methyl groups (target) versus chlorine () may alter dihedral angles between aromatic rings, impacting molecular planarity and packing efficiency .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for related acetamides, such as carbodiimide-mediated coupling (e.g., EDC/HCl in ) or 1,3-dipolar cycloaddition (e.g., ) .
Spectroscopic Profiles :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-chloro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization of the benzo[b][1,6]naphthyridinone core followed by coupling with the chlorophenyl acetamide moiety. Key steps include:
- Cyclization : Use of acetic anhydride or similar reagents under reflux (80–100°C) to form the naphthyridinone ring .
- Acetamide coupling : Reaction with N-(2-chloro-4-methylphenyl) chloroacetamide in polar aprotic solvents (e.g., DMF) at 50–60°C, monitored by TLC .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .
Q. How can structural integrity and purity be confirmed post-synthesis?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and absence of by-products (e.g., residual solvents or unreacted intermediates) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity, using acetonitrile/water mobile phases .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated vs. observed m/z) .
Q. What solvent systems are suitable for spectroscopic characterization?
- UV-Vis/fluorescence : Use anhydrous DMSO or acetonitrile to avoid solvent interference. For fluorescence studies, dilute solutions (1–10 µM) prevent aggregation .
- IR spectroscopy : KBr pellet method to identify functional groups (e.g., carbonyl stretching at ~1680 cm⁻¹ for the 10-oxo group) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- In silico approaches :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or proteases). The chloro-methylphenyl group may occupy hydrophobic pockets, while the naphthyridinone core interacts via π-π stacking .
- QSAR studies : Correlate substituent electronic parameters (Hammett constants) with bioactivity data to optimize lead structures .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Case example : If one study reports potent antimicrobial activity (MIC = 2 µg/mL) while another shows no effect:
- Replication : Verify assay conditions (e.g., bacterial strain, inoculum size, and growth media) .
- Dose-response curves : Test concentrations from 0.1–100 µg/mL to identify threshold effects .
- Metabolic stability : Assess compound degradation in culture media via LC-MS to rule out false negatives .
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Mechanistic probes :
- Isotopic labeling : Use ¹⁸O-labeled water during cyclization to track oxygen incorporation into the 10-oxo group .
- Kinetic studies : Monitor reaction progress via in situ IR to identify rate-determining steps (e.g., acetamide bond formation) .
Q. What strategies mitigate low yields in the final coupling step?
- Optimization variables :
- Catalysts : Introduce Pd(OAc)₂ or CuI to facilitate Ullmann-type couplings .
- Solvent effects : Switch from DMF to NMP for higher boiling points and improved solubility .
- Protecting groups : Temporarily protect the naphthyridinone NH with Boc to prevent side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
